Cyclohexyl selenocyanate
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Overview
Description
Cyclohexyl selenocyanate is an organic compound that contains the selenocyanate group (-SeCN) attached to a cyclohexyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl selenocyanate can be synthesized through the reaction of cyclohexyl halides with potassium selenocyanate (KSeCN) or sodium selenocyanate (NaSeCN). The reaction typically occurs in an organic solvent such as acetone or ethanol under reflux conditions. The general reaction is as follows: [ \text{C}6\text{H}{11}\text{X} + \text{KSeCN} \rightarrow \text{C}6\text{H}{11}\text{SeCN} + \text{KX} ] where X is a halogen (e.g., Cl, Br).
Industrial Production Methods: The process may include additional purification steps such as recrystallization or distillation to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl selenocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexyl seleninic acid.
Reduction: Reduction reactions can convert it to cyclohexyl selenol.
Substitution: The selenocyanate group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Cyclohexyl seleninic acid.
Reduction: Cyclohexyl selenol.
Substitution: Various cyclohexyl derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexyl selenocyanate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce selenium into organic molecules.
Biology: Studies have shown its potential as an antioxidant and its ability to modulate redox processes.
Medicine: Research indicates its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: It is used in the synthesis of selenium-containing polymers and materials with unique electronic properties
Mechanism of Action
Cyclohexyl selenocyanate can be compared with other selenocyanates such as:
- Benzyl selenocyanate
- Phenyl selenocyanate
- Alkyl selenocyanates
Uniqueness: this compound is unique due to its cyclohexyl ring, which imparts different steric and electronic properties compared to other selenocyanates. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for specific applications .
Comparison with Similar Compounds
- Benzyl selenocyanate: Known for its anticancer properties.
- Phenyl selenocyanate: Used in organic synthesis and materials science.
- Alkyl selenocyanates: Various alkyl derivatives with different chain lengths and properties .
Properties
CAS No. |
60669-49-0 |
---|---|
Molecular Formula |
C7H11NSe |
Molecular Weight |
188.14 g/mol |
IUPAC Name |
cyclohexyl selenocyanate |
InChI |
InChI=1S/C7H11NSe/c8-6-9-7-4-2-1-3-5-7/h7H,1-5H2 |
InChI Key |
JQPRFOYQPHSETJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[Se]C#N |
Origin of Product |
United States |
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